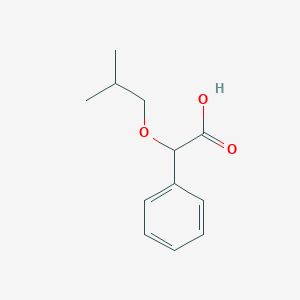
2-Isobutoxy-2-phenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isobutoxy-2-phenylacetic acid is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol This compound is characterized by the presence of an isobutoxy group and a phenyl group attached to the acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-isobutoxy-2-phenylacetic acid typically involves the reaction of 2-phenylacetic acid with isobutyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound suitable for various applications .
化学反应分析
Types of Reactions: 2-Isobutoxy-2-phenylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-Isobutoxy-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
作用机制
The mechanism of action of 2-isobutoxy-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
- 2-Methoxy-2-phenylacetic acid
- 2-Ethoxy-2-phenylacetic acid
- 2-Isobutoxy-6-methoxyphenylboronic acid
Comparison: 2-Isobutoxy-2-phenylacetic acid is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
生物活性
2-Isobutoxy-2-phenylacetic acid is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article summarizes its biological effects, mechanisms of action, and relevant research findings.
This compound is synthesized through the reaction of 2-phenylacetic acid with isobutyl alcohol under acidic conditions. This compound features an isobutoxy group, which influences its solubility and interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism appears to involve disruption of microbial cell membranes, similar to other phenolic compounds .
Anticancer Effects
The compound has been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially through the modulation of inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:
- Cell Membrane Interaction : The amphiphilic nature of the compound allows it to integrate into lipid membranes, altering their integrity and function .
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways associated with inflammation and cancer progression.
Case Studies and Research Findings
Comparison with Related Compounds
When compared to similar compounds such as 2-methoxy-2-phenylacetic acid and 2-ethoxy-2-phenylacetic acid, this compound shows unique properties due to its isobutoxy group, which enhances its solubility and biological activity.
属性
IUPAC Name |
2-(2-methylpropoxy)-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)8-15-11(12(13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIQLHGQFUBFOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














